Coniferyl alcohol

概要

説明

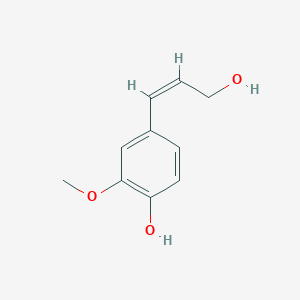

Coniferyl alcohol is an organic compound with the formula HO(CH₃O)C₆H₃CH=CHCH₂OH. It is a colorless or white solid and one of the monolignols produced via the phenylpropanoid biochemical pathway. This compound is a key precursor in the biosynthesis of lignin and lignans, which are essential components of plant cell walls .

準備方法

Synthetic Routes and Reaction Conditions: Coniferyl alcohol can be synthesized from protocatechualdehyde and malonic acid via the modified Knoevenagel–Doebner reaction and the Luche reduction . Another method involves the acetylation of ferulic acid to produce 4-acetoxylferulic acid, which is then converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic reduction of coniferyl aldehyde by dehydrogenase enzymes . This method is efficient and widely used in the production of lignin and related compounds.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form coniferyl aldehyde and ferulic acid.

Reduction: It can be reduced to form dihydrothis compound.

Polymerization: this compound can polymerize to form lignin and lignans through radical coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Polymerization: Radical initiators such as peroxidases and laccases are used in the polymerization process.

Major Products Formed:

Oxidation: Coniferyl aldehyde, ferulic acid.

Reduction: Dihydrothis compound.

Polymerization: Lignin, lignans.

科学的研究の応用

Pharmaceutical Applications

Coniferyl alcohol exhibits promising therapeutic properties, particularly in cardiovascular health. Recent studies indicate that it can effectively reduce blood pressure and myocardial tissue damage while inhibiting inflammatory responses related to renovascular hypertension. The compound has been shown to downregulate key inflammatory markers such as IL-17 and TNF α, positioning it as a potential candidate for drug development targeting heart diseases .

Case Study: Cardiac Health

- Research Findings : A study demonstrated that this compound significantly reduced myocardial hypertrophy induced by renovascular hypertension through its anti-inflammatory effects .

- Mechanism : The compound inhibits the expression of matrix metallopeptidase 9 (MMP9) and cyclooxygenase 2 (COX2), which are critical in the inflammatory response .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its antioxidant properties. It serves as a precursor for various aromatic compounds used in fragrances and personal care products. Its ability to act as a natural antioxidant makes it an attractive ingredient for formulations aimed at protecting skin from oxidative stress.

Fragrance Synthesis

- Applications : this compound is utilized to synthesize floral scents and other aromatic compounds like dihydrothis compound and iso-eugenol .

- Market Trends : The demand for natural ingredients in cosmetics is rising, with this compound providing a sustainable alternative to synthetic fragrances .

Food and Beverage Industry

This compound's role extends into the food sector where it is used as a flavoring agent. Its natural origin aligns with the increasing consumer preference for clean-label products free from artificial additives.

Flavoring Agent

- Usage : It contributes to flavor profiles in various food products, enhancing taste while maintaining a natural composition .

- Consumer Trends : The shift towards sustainable food sources boosts the demand for natural flavoring agents like this compound.

Industrial Applications

This compound is increasingly recognized for its applications in materials science, particularly in the production of biodegradable plastics and adhesives derived from lignin. As industries seek eco-friendly alternatives to conventional materials, this compound offers a renewable source with lower environmental impact.

Biodegradable Plastics

- Market Growth : The global market for this compound is projected to grow significantly due to its applications in sustainable materials .

- Lignin Valorization : Research into lignin-based products is expanding, with this compound being pivotal in developing new materials that are both functional and environmentally friendly .

Research Applications

This compound serves as a model compound in lignin chemistry research. It aids scientists in understanding lignin structure and function, contributing to advancements in biochemistry and material science.

Lignin Chemistry

- Research Insights : Studies involving this compound help elucidate the mechanisms of lignin biosynthesis and degradation, which are crucial for developing lignin valorization strategies .

- Experimental Studies : Research on metabolic pathways involving this compound has revealed its conversion into various phenolic compounds, which have additional applications in plant biology and material sciences .

作用機序

Coniferyl alcohol exerts its effects through various molecular targets and pathways:

Phenylpropanoid Pathway: It is a key intermediate in the phenylpropanoid pathway, leading to the biosynthesis of lignin and other phenolic compounds.

Cardioprotective Effects: this compound has been shown to reduce inflammation and myocardial tissue damage by inhibiting the expression of interleukin-17, matrix metallopeptidase 9, cyclooxygenase 2, and tumor necrosis factor alpha.

類似化合物との比較

p-Coumaryl Alcohol: Another monolignol involved in lignin biosynthesis, differing in the extent of methoxylation.

Sinapyl Alcohol: A monolignol with two methoxy groups, also involved in lignin biosynthesis.

Uniqueness: Coniferyl alcohol is unique due to its single methoxy group, which influences its reactivity and the types of lignin structures it forms. This distinct structure allows for the formation of specific linkages in lignin, contributing to the diversity and complexity of lignin polymers .

生物活性

Coniferyl alcohol, a phenolic compound and a key monomer in lignin biosynthesis, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on cancer cells, its role in the phenylpropanoid pathway, and its potential therapeutic applications.

1. Overview of this compound

This compound is a monolignol derived from the phenylpropanoid pathway, which is crucial for the biosynthesis of lignin in vascular plants. It serves as a precursor for various lignans and can be converted to coniferyl acetate through enzymatic action by this compound acyltransferase (CFAT) . The compound is recognized for its antioxidant properties and potential health benefits, particularly in cancer treatment and metabolic regulation.

2.1 Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound, particularly against cholangiocarcinoma (CCA).

- Cell Growth Inhibition : this compound has been shown to inhibit CCA cell growth in a dose-dependent manner. The half-inhibitory concentrations (IC50) were determined for two CCA cell lines:

- Mechanism of Action : The apoptosis induced by this compound was confirmed through annexin V/PI staining, indicating that it promotes cell death via apoptosis pathways. Additionally, metabolic profiling revealed that this compound alters intracellular concentrations of key metabolites, suggesting its role in modulating cellular metabolism .

2.2 Role in Lignin Biosynthesis

This compound plays a crucial role in the regulation of lignin biosynthesis:

- Signal Molecule : It acts as a signaling molecule that regulates the stability of L-phenylalanine ammonia-lyase (PAL), an enzyme critical for lignin biosynthesis. This feedback mechanism influences the expression levels of genes involved in lignin production .

3.1 Study on Cholangiocarcinoma Cells

A recent study investigated the effects of this compound on CCA cells, revealing significant findings:

- Cell Line Response : KKU-213 cells exhibited higher sensitivity to this compound compared to KKU-100 cells, indicating potential selectivity in targeting specific cancer types.

- Metabolic Changes : Treatment with this compound altered glutathione levels and other metabolic markers, underscoring its impact on cellular health and metabolism .

3.2 Enzymatic Activity Characterization

Research has also focused on the enzymatic properties associated with this compound:

- CFAT Activity : The enzyme CFAT catalyzes the conversion of this compound to coniferyl acetate, highlighting its importance in lignan biosynthesis pathways .

- In Vitro Studies : In vitro assays demonstrated that CFAT exhibits acetyltransferase activity with this compound as a preferred substrate, emphasizing its role in secondary metabolite production .

4. Summary Table of Biological Activities

特性

IUPAC Name |

4-(3-hydroxyprop-1-enyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFRWRFFLBVWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26745-55-1 | |

| Details | Compound: Coniferyl alcohol homopolymer | |

| Record name | Coniferyl alcohol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26745-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9060029 | |

| Record name | Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-35-5 | |

| Record name | Coniferyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of coniferyl alcohol?

A1: this compound has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol.

Q2: How do we know the structure of this compound?

A2: The structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). [, , ]

Q3: How does this compound contribute to lignin formation?

A3: this compound undergoes enzymatic oxidation, primarily catalyzed by laccases and peroxidases, to form a phenoxy radical. [, , , ] This radical can then undergo various coupling reactions with other monolignols, ultimately leading to the formation of the complex lignin polymer. [, , , , ]

Q4: What is the role of dirigent proteins in this compound polymerization?

A4: Dirigent proteins (DPs) play a crucial role in controlling the stereoselectivity of this compound radical coupling during lignan biosynthesis. [, , ] For example, the (+)-pinoresinol forming DP selectively binds and orients two this compound radicals, facilitating their coupling to form exclusively the (+)-pinoresinol enantiomer. []

Q5: Can this compound be incorporated into lignin-like polymers in vitro?

A5: Yes, this compound can be polymerized in vitro using enzymes like laccases and peroxidases. These dehydrogenation polymers (DHPs) are often used as lignin model systems to study the polymerization process. [, , , ]

Q6: How do cyclodextrins influence the polymerization of this compound?

A6: Cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, can form inclusion complexes with this compound and its oxidation products. The presence of cyclodextrins during enzymatic polymerization has been shown to affect the type and distribution of linkages in the resulting DHPs. [, ] For instance, α-cyclodextrin can lead to the formation of DHPs with a higher proportion of β-O-4' linkages. []

Q7: Can this compound be incorporated into wood to modify its properties?

A7: Yes, this compound impregnation of wood, followed by enzymatic treatment, can increase its lignin content and improve its resistance to fungal decay. []

Q8: How does thermomechanical pulping affect the this compound content in wood?

A8: Thermomechanical pulping, a process used to produce wood pulp, reduces the concentration of both this compound and coniferaldehyde residues in wood. []

Q9: Are there bacteria that can degrade this compound?

A9: Yes, methanogenic consortia have been shown to degrade this compound completely to carbon dioxide and methane under anaerobic conditions. []

Q10: What is the role of this compound in the biosynthesis of other plant metabolites?

A10: Besides lignin, this compound serves as a precursor for various plant metabolites, including lignans, which exhibit a wide range of biological activities. [, ] For example, in tobacco cell cultures, this compound is a precursor for the synthesis of dehydrodithis compound glucosides, compounds involved in regulating cell growth. []

Q11: How accurate are computational methods for predicting NMR chemical shifts of this compound and its dimers?

A11: Multistandard methods, employing different reference compounds for distinct atom types, have demonstrated higher accuracy than traditional TMS-standard methods in predicting both 1H and 13C NMR chemical shifts for this compound and its dimers. []

Q12: What is the significance of the catechol moiety in 5-hydroxythis compound for lignin formation?

A12: The presence of a catechol moiety in 5-hydroxythis compound, as opposed to the guaiacyl unit in this compound, leads to the formation of benzodioxane linkages during polymerization. This results in linear lignin polymers with potentially different properties compared to traditional lignins. []

Q13: What analytical techniques are commonly employed to study this compound and its derivatives?

A13: Several analytical techniques are used to analyze this compound and its related compounds, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identifying and quantifying this compound and its derivatives in complex mixtures. [, , , ]

- High-Performance Liquid Chromatography (HPLC): Employed for separating and quantifying this compound and its derivatives. [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and monitor changes in chemical composition during reactions or treatments involving this compound. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about this compound, its derivatives, and polymers. [, , , ]

- Raman Spectroscopy: Used to identify specific chemical bonds and functional groups, particularly in lignin and related polymers. [, ]

- Pyrolysis-Gas Chromatography (Py-GC): Useful for characterizing the lignin content and structure in various materials like wood pulp and paper. [, ]

- Capillary Zone Electrophoresis (CZE): Enables rapid separation and analysis of this compound oxidation products. []

- UV-Vis Spectroscopy: Utilized to monitor the enzymatic oxidation of this compound by tracking absorbance changes at specific wavelengths. []

Q14: How is the distribution of this compound within plant cell walls studied?

A14: Specific staining techniques coupled with UV-Vis microscopic analysis can visualize the distribution of this compound and its derivatives within plant cell walls. []

Q15: Is this compound found in the environment?

A15: Yes, this compound can be found in the environment as a byproduct of natural processes, such as wood combustion, and from industrial activities. [] It has also been identified as a constituent in tomato extracts. []

Q16: What is the role of this compound in plant-microbe interactions?

A16: this compound can act as a signal molecule in plant-microbe interactions. [] For instance, it has been identified as an inducer of virulence genes in Agrobacterium, a bacterium that can genetically transform plants. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。